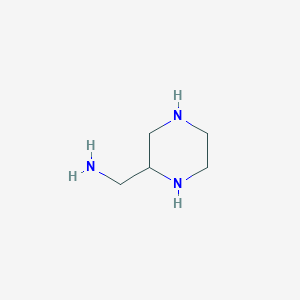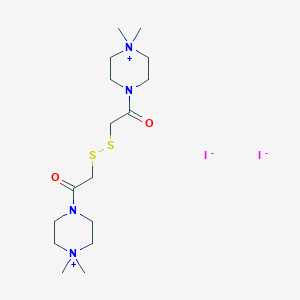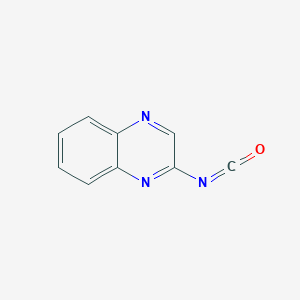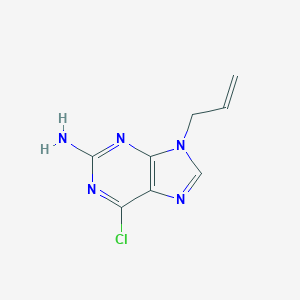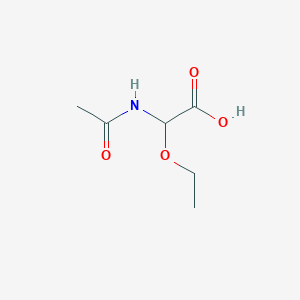
(E,Z)-2,13-Octadecadienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,Z)-2,13-Octadecadienal is an organic compound characterized by the presence of two double bonds in its carbon chain, specifically at the 2nd and 13th positions. This compound exhibits E/Z isomerism, which refers to the spatial arrangement of substituents around the double bonds. The E/Z notation is derived from the German words “entgegen” (opposite) and “zusammen” (together), indicating the relative positions of the highest priority substituents on either side of the double bond.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E,Z)-2,13-Octadecadienal typically involves the use of alkenes and aldehydes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic processes that ensure high yield and selectivity. Catalysts such as palladium or rhodium complexes are often employed to facilitate the formation of the double bonds under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (E,Z)-2,13-Octadecadienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Reduction of this compound can yield alcohols or alkanes. Typical reducing agents are lithium aluminum hydride and hydrogen gas in the presence of a metal catalyst.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming imines or acetals.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or m-chloroperoxybenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Ammonia or primary amines for imine formation, and alcohols in the presence of an acid catalyst for acetal formation.
Major Products:
Oxidation: Carboxylic acids or epoxides.
Reduction: Alcohols or alkanes.
Substitution: Imines or acetals.
科学研究应用
(E,Z)-2,13-Octadecadienal has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in stereoselective reactions.
Biology: The compound is studied for its role in pheromone signaling in insects, where it acts as a chemical attractant.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its effects on cellular signaling pathways.
Industry: this compound is utilized in the fragrance industry due to its pleasant odor, and in the food industry as a flavoring agent.
作用机制
The mechanism of action of (E,Z)-2,13-Octadecadienal involves its interaction with specific molecular targets, such as receptors or enzymes. In biological systems, it may bind to olfactory receptors, triggering a signaling cascade that results in a behavioral response. In chemical reactions, the compound’s reactivity is influenced by the electron density around the double bonds and the aldehyde group, which can participate in nucleophilic or electrophilic attacks.
相似化合物的比较
(E,E)-2,13-Octadecadienal: Similar structure but with both double bonds in the E configuration.
(Z,Z)-2,13-Octadecadienal: Both double bonds in the Z configuration.
(E,Z)-2,13-Octadecadienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness: (E,Z)-2,13-Octadecadienal is unique due to its specific E/Z configuration, which imparts distinct chemical and biological properties. The presence of both E and Z isomers in the same molecule can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
99577-57-8 |
|---|---|
分子式 |
C18H32O |
分子量 |
264.4 g/mol |
IUPAC 名称 |
octadeca-2,13-dienal |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-18H,2-4,7-15H2,1H3 |
InChI 键 |
NCFULMZVHNTQOK-UHFFFAOYSA-N |
SMILES |
CCCCC=CCCCCCCCCCC=CC=O |
手性 SMILES |
CCCC/C=C/CCCCCCCCC/C=C\C=O |
规范 SMILES |
CCCCC=CCCCCCCCCCC=CC=O |
同义词 |
(2E,13Z)-2,13-Octadecadienal; Koiganal II; trans-2,cis-13-Octadecadienal; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


